Dimethylbis(t-butylcyclopentadienyl)zirconium
Description
Properties
InChI |
InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCZDBQNKHUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)zirconium can be synthesized through the reaction of zirconium tetrachloride with t-butylcyclopentadienyl lithium, followed by methylation with methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Polymerization Catalysis
This compound serves as a precatalyst in olefin polymerization when activated by co-catalysts like boranes or alkylaluminum compounds. Key findings include:
Activation with Borane Cocatalysts
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Reaction with N,N-dimethylanilinium bis(7,8-dicarbaundecaborato)cobaltate(III) generates an active ethylene polymerization catalyst. The process involves ligand substitution and cation stabilization .
-
Typical conditions:
Solvent Effects on Catalytic Activity
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Solvent polarity and solubility parameters significantly influence polymerization kinetics. Toluene maximizes activity due to optimal solvation, while hexane reduces active site concentration but increases polymer molecular weight .
Ligand Exchange Reactions
The methyl and cyclopentadienyl ligands participate in substitution reactions:
Halogenation
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Reaction with iodine (I₂) in toluene yields bis(iodo)zirconium derivatives with an exothermic enthalpy change:
Reactants Products Conditions [(C₄H₉)C₅H₄]₂Zr(CH₃)₂ + 2 I₂ [(C₄H₉)C₅H₄]₂ZrI₂ + 2 CH₃I Toluene, 25°C
Interaction with Amines
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Dimethylamine (by-product in metallocene synthesis) enhances rac/meso selectivity in ansa-metallocene formation by stabilizing transition states .
Thermochemical Stability
The compound exhibits moderate thermal stability, with decomposition observed above 160°C in inert solvents. Key data:
| Property | Value | Method | Source |
|---|---|---|---|
| Δₖinetic of decomposition | Activation energy: 0.16–0.22 eV | DFT calculations | |
| Optimal storage | Under argon, −20°C | Experimental |
Precursor for Atomic Layer Deposition (ALD)
-
Reacts with ozone (O₃) to deposit zirconium oxide (ZrO₂) films. The mechanism involves sequential ligand release:
Kinetic Behavior in Polymerization
Scientific Research Applications
Catalysis
Dimethylbis(t-butylcyclopentadienyl)zirconium is primarily utilized as a catalyst in various polymerization processes, particularly in the production of olefins and elastomers. Its metallocene structure allows for precise control over polymer microstructure and molecular weight.
Case Study: Olefin Polymerization
In a study conducted by , the compound was employed in the polymerization of ethylene, yielding high-density polyethylene (HDPE) with tailored properties. The results indicated that the use of this catalyst resulted in:
- Enhanced polymer yield
- Improved thermal stability
- Narrow molecular weight distribution
Materials Science
The compound is also used in the development of advanced materials, including thin films and coatings. Its ability to form stable complexes makes it suitable for chemical vapor deposition (CVD) processes.
Applications in Thin Films
This compound has been investigated for its role in producing high-performance dielectric films for electronic applications. The deposition of zirconium oxide films using this precursor has shown:
- High dielectric constant
- Excellent thermal stability
- Suitable electrical properties for microelectronic devices
Electronics and Optoelectronics
The compound's properties make it an ideal candidate for applications in electronic and optoelectronic devices. It has been utilized in the fabrication of semiconductors and photovoltaic cells.
Case Study: Solar Cell Efficiency
Research highlighted in demonstrated that incorporating this compound into the fabrication process of thin-film solar cells improved efficiency by enhancing charge transport properties and light absorption capabilities.
Nanotechnology
In nanotechnology, this compound is used as a precursor for synthesizing zirconium-based nanoparticles, which have applications in drug delivery systems and as catalysts in various chemical reactions.
Nanoparticle Synthesis
A study reported the synthesis of zirconium nanoparticles using this compound as a precursor, leading to:
- Controlled particle size
- High surface area
- Enhanced catalytic activity compared to bulk zirconium materials
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Catalysis | Olefin polymerization | High yield, improved thermal stability |
| Materials Science | Thin films for electronics | High dielectric constant, thermal stability |
| Electronics | Semiconductor fabrication | Enhanced charge transport |
| Nanotechnology | Synthesis of nanoparticles | Controlled size, high surface area |
Mechanism of Action
The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)zirconium primarily involves its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating to the monomer units and enabling their insertion into the growing polymer chain. This process involves the formation of a zirconium-carbon bond, followed by the insertion of the olefin into this bond .
Comparison with Similar Compounds
Substituent Effects: t-Butyl vs. Other Alkyl Groups
The steric and electronic properties of Cp-ligand substituents critically impact catalytic performance. For example:
- Bis(t-butylcyclopentadienyl)zirconium dichloride (CAS: 32876-92-9) replaces the methyl ligands with chlorides, resulting in a less electron-rich zirconium center. This compound is a precursor for Ziegler-Natta catalysts, producing high-molecular-weight polyolefins under standard conditions .
Key Finding : Bulkier t-butyl groups in dimethylbis(t-butylcyclopentadienyl)zirconium likely suppress chain elongation, favoring oligomer formation over high polymers, as observed in neomenthyl-substituted analogs .
Ligand Type: Cyclopentadienyl vs. Indenyl
- Dimethylbis(indenyl)zirconium (CAS: 49596-04-5) employs indenyl ligands, which are more rigid and electronically delocalized than Cp rings. Indenyl-zirconium complexes often exhibit higher stereoselectivity in propylene polymerization due to improved ligand-metal orbital overlap .
Key Finding : The choice between Cp and indenyl ligands affects stereochemical control, with indenyl derivatives offering enhanced selectivity for isotactic polypropylene .
Metal Center Variation: Zirconium vs. Titanium
- Dimethylbis(t-butylcyclopentadienyl)titanium(IV) (CAS: 216107-76-5) replaces zirconium with titanium. Titanium metallocenes generally show lower catalytic activity in olefin polymerization due to weaker metal-carbon bond strengths and reduced electron-donating capacity compared to zirconium .
Key Finding : Zirconium-based catalysts are preferred for high-activity systems, while titanium analogs may require harsher reaction conditions .
Data Table: Structural and Catalytic Comparison
Biological Activity
Dimethylbis(t-butylcyclopentadienyl)zirconium (commonly referred to as Cp2Zr(CH3)2 ) is a metallocene compound that has garnered attention in various fields, particularly in catalysis and polymerization. This article delves into its biological activity, focusing on its potential applications and interactions within biological systems.
Chemical Structure and Properties
This compound consists of a zirconium atom coordinated to two t-butylcyclopentadienyl ligands and two methyl groups. The general structure can be represented as follows:
This configuration contributes to its unique reactivity and interaction with biological molecules.
Biological Activity Overview
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Catalytic Activity :
- The compound is primarily known for its role as a catalyst in olefin polymerization. Its efficiency in polymerizing ethylene and other olefins has been extensively studied, indicating significant catalytic activity under various conditions .
- The biological implications of this catalytic behavior suggest potential applications in the synthesis of biodegradable polymers, which could have environmental benefits.
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Toxicity Studies :
- Research into the toxicity of metallocenes, including this compound, has indicated that while these compounds are effective catalysts, they may pose risks to human health and the environment due to their metal content. Specific studies have shown that metallocenes can exhibit cytotoxic effects on certain cell lines, necessitating careful handling and application .
- Interaction with Biological Systems :
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various metallocenes, including this compound, on human cell lines. The results indicated a dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. This study highlights the need for further research into the safe usage levels of such compounds in industrial applications.
Case Study 2: Polymerization for Biodegradable Materials
Another investigation explored the use of this compound in the production of biodegradable polymers. The study found that polymers synthesized using this catalyst demonstrated favorable degradation profiles in environmental conditions, suggesting potential applications in sustainable materials science.
Table 1: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Reactivity in Olefin Polymerization
| Ligand Substituent | Activity (kg polymer/mol Zr·h) | Mn (kDa) | PDI |
|---|---|---|---|
| t-butyl | 1,200 | 250 | 2.1 |
| Methyl | 850 | 180 | 2.5 |
| Ethyl | 950 | 210 | 2.3 |
| Data synthesized from computational and experimental studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
